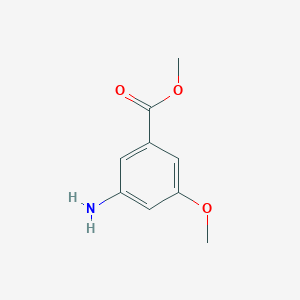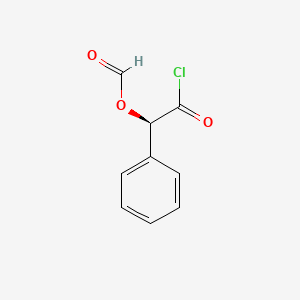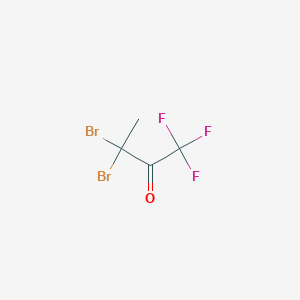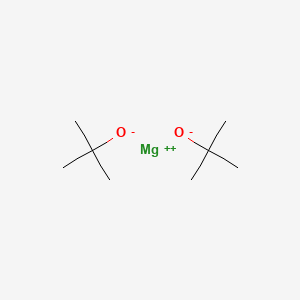
Magnesium tert-butoxide
Vue d'ensemble
Description
Magnesium tert-butoxide is a white crystalline solid characterized by its magnesium and tert-butoxide functional groups . It is commonly used as a strong base and nucleophile in various reactions, including Grignard reactions and alkylations . It is also used as a pharmaceutical intermediate and in deprotonation reactions for organic syntheses .
Synthesis Analysis
The compound can be synthesized by reacting diethylmagnesium with tert-butanol in dry hexanes for 24 hours . The solvent is then removed in vacuo to give a white powder . Another method involves adding trimethyl carbinol ester and catalyzer TZB in a reaction vessel, then under nitrogen protection, adding rudimentary magnesium alkoxide, refluxing for 0.5-5 hours, and finally washing and drying the gained filter cake .Molecular Structure Analysis
The molecular structure of this compound is Mg(OR)2, where R is an alkyl group . The compound has a molecular weight of 170.53 g/mol .Chemical Reactions Analysis
This compound is used in various chemical reactions. It is used in deprotonation reactions for organic syntheses . It is also used in the preparation of certain medicines .Physical And Chemical Properties Analysis
This compound has a flash point of 11.7 °C and a boiling point of 84.6 °C at 760 mmHg . It is supplied in the form of a white to gray powder . It is highly sensitive to moisture .Applications De Recherche Scientifique
1. Nanoparticle Synthesis
Magnesium tert-butoxide has been utilized in the synthesis of nanoparticles. For instance, it was used in the successful creation of magnesium aluminate (MgAl2O4) nanoparticles through the thermal decomposition process. This method involved varying reactor temperatures and resulted in the production of particles with crystalline structures at higher temperatures (Park et al., 2006).
2. Chemical Synthesis
The compound has also been a part of chemical synthesis processes. In one example, it played a role in the formation of [tri(tert-butoxy)silyl]methylmagnesium chloride, a compound whose structure was confirmed through various spectroscopic methods (Bykova et al., 2012).
3. Catalyst in Chemical Reactions
This compound has been shown to act as a catalyst in chemical reactions. For example, the compound was used in the ring-opening polymerization of ε-Caprolactone and l-Lactide, showcasing its efficiency as a catalyst in controlled polymerization processes (Shueh et al., 2004).
4. Material Synthesis
In material science, this compound has been involved in the synthesis of materials like magnesium–aluminum layered double hydroxide. This process utilized the compound to facilitate the intercalation of ethylene glycol, demonstrating its role in the creation of novel materials (Wang et al., 2014).
5. Development of Battery Technologies
This compound has been a part of innovative battery technology development. For instance, a study highlighted its use in forming a stable solid electrolyte interphase on magnesium-metal anodes, contributing significantly to the advancement of magnesium battery technologies (Xiao et al., 2022).
Mécanisme D'action
Target of Action
Magnesium tert-butoxide primarily targets protonated organic compounds . It acts as a strong base and nucleophile, participating in various reactions .
Mode of Action
The compound interacts with its targets through deprotonation reactions . It can remove a proton from an organic compound, leading to the formation of a new bond. This property makes it a valuable reagent in organic syntheses .
Biochemical Pathways
This compound is involved in several biochemical pathways, including Grignard reactions and alkylations . In these reactions, it serves as a strong base and nucleophile, facilitating the formation of new organic compounds .
Pharmacokinetics
It’s important to note that it is awater-reactive solid , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The action of this compound results in the formation of new organic compounds. It is used as a catalyst in polymerization reactions and as a precursor for the synthesis of other magnesium compounds .
Action Environment
The action of this compound is influenced by environmental factors. It is a water-reactive solid and is sensitive to air and moisture . Therefore, it must be stored and used under conditions that minimize exposure to these elements to maintain its efficacy and stability .
Safety and Hazards
Orientations Futures
The Magnesium Tert-Butoxide market is marked by a dynamic and rapidly changing competitive landscape. A multitude of players, spanning from well-established industry leaders to pioneering startups, compete for market share and supremacy . The growth trajectory in the this compound market is intricately linked with an unwavering commitment to continuous improvement . Companies that make the deliberate choice to prioritize the ongoing refinement of their processes, products, and customer experiences position themselves as true market leaders .
Propriétés
IUPAC Name |
magnesium;2-methylpropan-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9O.Mg/c2*1-4(2,3)5;/h2*1-3H3;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKCPZYOLXPARI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[O-].CC(C)(C)[O-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18MgO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40185921 | |
| Record name | Magnesium 2-methylpropan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40185921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32149-57-8 | |
| Record name | Magnesium 2-methylpropan-2-olate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032149578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium 2-methylpropan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40185921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Magnesium 2-methylpropan-2-olate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.286 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

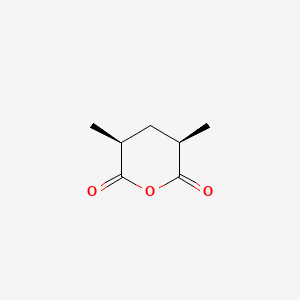

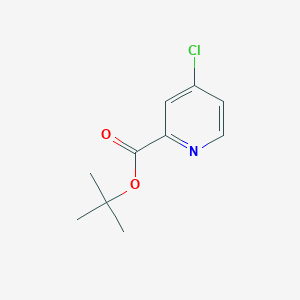
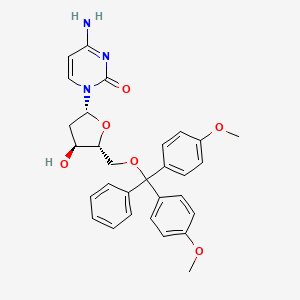
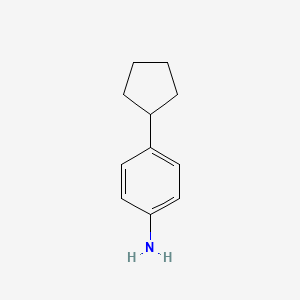
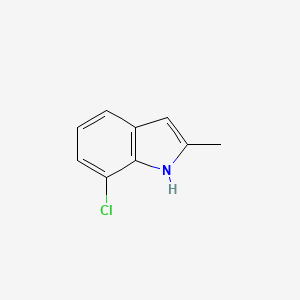
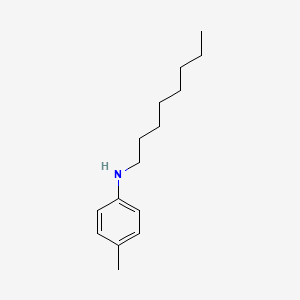
![3-[2-(Diethylamino)ethoxy]-4-methoxyaniline](/img/structure/B1354370.png)
![8-Ethoxy-imidazo[1,2-a]pyrazine](/img/structure/B1354372.png)

